molecular formula C15H14N2S B2837348 3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile CAS No. 1164503-62-1

3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile

Cat. No.: B2837348
CAS No.: 1164503-62-1
M. Wt: 254.35
InChI Key: JXWBKQHWEZYINP-ZROIWOOFSA-N
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Description

3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile is an organic compound that features a combination of aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylaniline and 3-thiophenecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Intermediate: The condensation reaction forms an intermediate Schiff base.

    Cyclization: The intermediate then undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the aromatic and heteroaromatic rings.

    Reduction: Reduced forms of the nitrile group and aromatic rings.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile
  • 3-(3,4-Dimethylanilino)-2-(4-thienyl)acrylonitrile
  • 3-(3,4-Dimethylanilino)-2-(5-thienyl)acrylonitrile

Uniqueness

3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile is unique due to the specific positioning of the thienyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.

Biological Activity

3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile is a compound belonging to the class of acrylonitrile derivatives, which have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a thienyl group and a dimethylanilino moiety. This specific positioning is crucial as it influences both the chemical reactivity and biological activity of the compound. The general formula can be represented as follows:

C13H12N2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}

The biological effects of this compound are hypothesized to occur through its interaction with specific molecular targets such as enzymes or receptors. The compound modulates the activity of these targets, leading to various biological effects. Notably, it has been investigated for its potential to inhibit cancer cell proliferation and exhibit antimicrobial properties.

Anticancer Properties

Research indicates that acrylonitrile derivatives, including this compound, display significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study involving similar compounds demonstrated IC50 values ranging from 0.13 to 60.23 μM against human cancer cell lines like HeLa and HCT116 without significant toxicity to non-cancerous cells .
Cell LineIC50 (μM)Reference
HeLa4.20
HCT1160.13
BEL-740260.23
  • Mechanism : The anticancer activity is believed to be linked to the compound's ability to interact with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may possess activity against various bacterial strains.

  • Example Data : One study reported that certain acrylonitrile derivatives exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus ranging from 8 to 16 μg/mL .
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus8-16
Staphylococcus epidermidis8-16

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Antitumor Activity : A recent investigation into indole-acrylonitrile derivatives found that compounds similar to this compound demonstrated significant growth inhibition across multiple tumor types, reinforcing the potential of this structural class in oncology .
  • Structural Analysis : X-ray crystallography studies have provided insights into the conformational flexibility and packing modes of acrylonitrile derivatives, further elucidating their biological activity .

Properties

IUPAC Name

(E)-3-(3,4-dimethylanilino)-2-thiophen-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-3-4-15(7-12(11)2)17-9-14(8-16)13-5-6-18-10-13/h3-7,9-10,17H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWBKQHWEZYINP-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(/C#N)\C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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